molecular formula C17H19N5O3 B2602189 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide CAS No. 2034414-75-8

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2602189
CAS No.: 2034414-75-8
M. Wt: 341.371
InChI Key: NUOVNMRLZQBKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 8 and a propanamide chain linked to a 2-methoxyphenyl group. The methoxy substituents may enhance metabolic stability and modulate lipophilicity, while the propanamide moiety could facilitate hydrogen bonding in biological targets. While direct synthetic details for this compound are absent in the provided evidence, analogous triazolo-pyrazine derivatives are synthesized via cyclization reactions of triazole precursors with pyrazine intermediates, followed by functionalization steps .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-24-13-6-4-3-5-12(13)7-8-15(23)19-11-14-20-21-16-17(25-2)18-9-10-22(14)16/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOVNMRLZQBKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the triazolopyrazine core, followed by the introduction of the methoxy and propanamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazolopyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar triazolo[4,3-a]pyrazine scaffolds exhibit promising anticancer properties. For instance, derivatives have shown efficacy in inhibiting key kinases involved in cancer cell proliferation and survival pathways. Studies suggest that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide may target c-Met and VEGFR-2 kinases, which are crucial in angiogenesis and tumor growth regulation .

Antibacterial Properties

Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Preliminary studies suggest that this compound could exhibit similar properties, making it a candidate for further investigation in antibiotic development .

Pharmacological Applications

Enzyme Inhibition

Compounds related to this compound have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management. The potential for this compound to act as a DPP-IV inhibitor could position it as a therapeutic agent for metabolic disorders .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may possess neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells. Investigating these properties could lead to the development of new treatments for neurodegenerative diseases.

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the Triazole-Pyrazine Core : This involves cyclization reactions under controlled conditions.
  • Functionalization : Introduction of methoxy groups and subsequent coupling with phenolic derivatives to form the final product.

The compound's mechanism of action primarily revolves around its ability to interact with specific biological targets (e.g., kinases), leading to downstream effects on cellular processes such as apoptosis and cell cycle regulation.

Summary Table of Applications

Application AreaSpecific UsesMechanism/Target
Medicinal ChemistryAnticancer agentsc-Met and VEGFR-2 inhibition
Antibacterial agentsInhibition of bacterial enzymes
PharmacologyDPP-IV inhibitorsMetabolic regulation
Neuroprotective agentsModulation of neurotransmitter systems
Material SciencePolymer additivesEnhanced thermal/mechanical properties

Mechanism of Action

The mechanism by which N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substituent Variations

The following compounds share structural motifs with the target molecule, differing in core heterocycles, substituents, or functional groups:

Compound Name/ID Core Structure Key Substituents/Modifications Reference
Target Compound Triazolo[4,3-a]pyrazine 8-Methoxy, 3-(2-methoxyphenyl)propanamide -
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyltriazole-4-carboxamide Triazolo[4,3-a]pyrazine 8-Hydroxy, phenyltriazole-carboxamide
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(benzimidazolylethyl)propanamide Triazolo[4,3-b]pyridazine 6-Methoxy, benzimidazolyl-ethyl
3-[9-(3,4-Dimethylphenyl)pyrazolo-triazolo-pyrazin-3-yl]-N-(trifluoromethylbenzyl)propanamide Pyrazolo-triazolo-pyrazine 3,4-Dimethylphenyl, trifluoromethylbenzyl
8-Amino-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one derivatives Triazolo[4,3-a]pyrazinone 8-Amino, tert-butyl, methoxy

Key Observations :

  • Core Flexibility: The triazolo-pyrazine core in the target compound is distinct from pyridazine () or pyrazinone () analogs, which alter electronic properties and binding affinities.
  • Substituent Impact :
    • The 8-methoxy group in the target compound likely increases lipophilicity compared to the 8-hydroxy analog (), which may enhance membrane permeability but reduce solubility .
    • The 3-(2-methoxyphenyl)propanamide chain provides a planar aromatic system, contrasting with bulkier groups like benzimidazolylethyl () or trifluoromethylbenzyl (), which may sterically hinder target interactions .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing triazolo[4,3-a]pyrazine derivatives like this compound? Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with pyrazine precursors. For example, 8-methoxy-substituted triazolo-pyrazine cores are synthesized via refluxing hydrazine intermediates with carbonyldiimidazole-activated carboxylic acids in anhydrous dioxane or DMFA for 24–48 hours . Key steps include monitoring reaction progress via TLC and purification through recrystallization (e.g., using 2-methoxyethanol or i-propanol) .

Advanced: How can researchers optimize yields in the alkylation of triazolo-pyrazine intermediates? Methodological Answer: Yield optimization requires precise control of stoichiometry (e.g., benzyl chloride in 1.3:1 molar excess) and solvent selection. Anhydrous conditions (e.g., dioxane) and catalysts like triethylamine improve nucleophilic substitution efficiency. Extended reflux times (48+ hours) may be necessary for sterically hindered aryl groups, as seen in derivatives with tert-butyl substituents . Post-reaction workup, such as repeated EtOAc/water partitioning, reduces byproduct contamination .

Pharmacological Mechanism Exploration

Basic: What are the hypothesized biological targets of this compound? Methodological Answer: Triazolo-pyrazine derivatives are structurally analogous to adenosine receptor ligands and inosine isosteres. Computational docking studies (e.g., GOLD scores >80) suggest potential inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO) or kinases due to the trifluoromethyl and methoxy groups enhancing binding affinity .

Advanced: How can structure-activity relationship (SAR) studies be designed to validate target engagement? Methodological Answer: Systematic SAR requires synthesizing analogs with variations in:

  • Methoxy positioning : Replace 8-methoxy with 7- or 6-methoxy to assess steric effects .
  • Linker flexibility : Substitute the propanamide chain with butanoate or rigid aromatic spacers .
    Biological assays (e.g., radioligand displacement for adenosine receptors or enzyme inhibition kinetics) should be paired with molecular dynamics simulations to correlate substituent effects with binding energy changes .

Analytical Characterization Challenges

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • 1H/13C-NMR : Assign methoxy (δ ~3.8–3.9 ppm), triazolo protons (δ ~7.5–8.1 ppm), and propanamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirm C=O (1716–1730 cm⁻¹) and NH stretches (3296–3473 cm⁻¹) .
  • Elemental Analysis : Validate empirical formulas (e.g., C26H31N5O2) with ≤0.4% deviation .

Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected downfield shifts)? Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic proton exchange in DMSO-d6 .
  • Residual solvents : Re-run spectra in CDCl3 to eliminate solvent-shift artifacts .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Safety and Handling in Laboratory Settings

Basic: What safety precautions are essential when handling this compound? Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 1B) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental release .

Advanced: How can researchers mitigate risks during large-scale synthesis (>10 g)? Methodological Answer:

  • Exothermic reactions : Employ jacketed reactors with temperature-controlled reflux to prevent thermal runaway .
  • Waste disposal : Treat aqueous waste with activated charcoal to adsorb residual organics before pH-neutralization .
  • Process scale-up : Use computational fluid dynamics (CFD) to optimize mixing efficiency and reduce hotspots in batch reactors .

Computational Modeling and Docking Studies

Basic: Which software tools are suitable for predicting the binding affinity of this compound? Methodological Answer:

  • AutoDock Vina/GOLD : Prioritize for flexible ligand docking due to parameterized scoring functions for heterocycles .
  • Molecular dynamics (MD) : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100+ ns trajectories .

Advanced: How can researchers validate docking poses experimentally? Methodological Answer:

  • Crystallography : Co-crystallize the compound with target proteins (e.g., adenosine A2A receptor) to compare predicted vs. observed binding modes .
  • SAR-guided mutagenesis : Introduce point mutations (e.g., T89A in adenosine receptors) and measure IC50 shifts to confirm critical hydrogen bonds .

Contradictory Data in Biological Assays

Advanced: How should researchers address discrepancies between in vitro and cellular activity data? Methodological Answer:

  • Membrane permeability : Measure logP (e.g., ~2.1 for similar triazolo-pyrazines) to assess passive diffusion barriers .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated demethylation) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out polypharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.